molecular formula C13H17FN2O B7497516 1-Cyclopentyl-3-[(4-fluorophenyl)methyl]urea

1-Cyclopentyl-3-[(4-fluorophenyl)methyl]urea

Cat. No.: B7497516
M. Wt: 236.28 g/mol
InChI Key: WPKXQLCMRNZWLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopentyl-3-[(4-fluorophenyl)methyl]urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is an inhibitor of the enzyme fatty acid amide hydrolase (FAAH) and has been shown to have promising effects in various preclinical studies.

Mechanism of Action

1-Cyclopentyl-3-[(4-fluorophenyl)methyl]urea acts as an inhibitor of the enzyme this compound, which is responsible for the breakdown of endocannabinoids such as anandamide. By inhibiting this compound, this compound increases the levels of anandamide in the body, which in turn activates the endocannabinoid system. The endocannabinoid system plays a crucial role in regulating various physiological processes such as pain, inflammation, mood, and appetite.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce pain and inflammation in various animal models. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-Cyclopentyl-3-[(4-fluorophenyl)methyl]urea in lab experiments is its specificity for this compound. This allows researchers to study the effects of inhibiting this compound without affecting other enzymes or receptors. However, one of the limitations of using this compound is its solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

1-Cyclopentyl-3-[(4-fluorophenyl)methyl]urea has shown promising results in various preclinical studies, and there is a growing interest in its potential therapeutic applications. Some of the future directions for research on this compound include:
1. Clinical trials to evaluate its safety and efficacy in humans.
2. Studies to investigate its potential in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis.
3. Studies to investigate its potential in the treatment of pain, inflammation, and anxiety disorders.
4. Studies to investigate its mechanism of action and its effects on the endocannabinoid system.
5. Development of new analogs of this compound with improved pharmacokinetic properties and specificity for this compound.

Synthesis Methods

The synthesis of 1-Cyclopentyl-3-[(4-fluorophenyl)methyl]urea involves the reaction between cyclopentyl isocyanate and 4-fluorobenzylamine. The reaction is carried out in the presence of a catalyst such as triethylamine and a solvent such as dichloromethane. The product is then purified through recrystallization to obtain a white crystalline solid.

Scientific Research Applications

1-Cyclopentyl-3-[(4-fluorophenyl)methyl]urea has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in various preclinical studies. It has also been shown to have potential in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis.

Properties

IUPAC Name

1-cyclopentyl-3-[(4-fluorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O/c14-11-7-5-10(6-8-11)9-15-13(17)16-12-3-1-2-4-12/h5-8,12H,1-4,9H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKXQLCMRNZWLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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